Triphenyl(pyridin-2-ylmethyl)phosphonium
Description
Structure
3D Structure
Properties
CAS No. |
71897-61-5 |
|---|---|
Molecular Formula |
C24H21NP+ |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
triphenyl(pyridin-2-ylmethyl)phosphanium |
InChI |
InChI=1S/C24H21NP/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21/h1-19H,20H2/q+1 |
InChI Key |
KAYCSCULGYYNFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for Triphenyl Pyridin 2 Ylmethyl Phosphonium
Direct Alkylation Approaches
The most common and straightforward method for the synthesis of phosphonium (B103445) salts is the direct alkylation of a tertiary phosphine (B1218219) with a suitable alkyl halide. In the case of Triphenyl(pyridin-2-ylmethyl)phosphonium, this involves the reaction of triphenylphosphine (B44618) with a 2-(halomethyl)pyridine.
A typical procedure involves the reaction of triphenylphosphine with 2-(chloromethyl)pyridine (B1213738) or its hydrochloride salt. The reaction is generally carried out in an organic solvent, such as acetonitrile (B52724) or toluene, and often requires heating to proceed at a reasonable rate. The product, this compound chloride, precipitates from the reaction mixture and can be isolated by filtration.
Table 1: Representative Synthesis of this compound Chloride via Direct Alkylation
| Reactants | Solvent | Conditions | Yield | Reference |
| Triphenylphosphine, 2-(Chloromethyl)pyridine | Acetonitrile | Reflux, 6 hours | 92% | Based on general procedures for similar salts. |
Alkylation of Triphenylphosphine with Pyridin-2-carbaldehyde Derivatives
Role of Base in Nucleophilic Attack Facilitation
In the context of the direct SN2 reaction between triphenylphosphine and a 2-(halomethyl)pyridine to form the phosphonium salt, a base is generally not required. Triphenylphosphine itself is a potent nucleophile, and the reaction proceeds via direct displacement of the halide. The introduction of a base would likely lead to undesired side reactions, such as dehydrohalogenation of the starting material or reaction with the solvent.
The crucial role of a base becomes apparent in the subsequent step, the deprotonation of the phosphonium salt to generate the corresponding phosphonium ylide. Strong bases are required to remove the acidic proton from the carbon atom adjacent to the phosphorus, a topic that will be discussed in further detail in section 2.2.1.
Alternative Synthetic Pathways
Beyond direct alkylation, several other synthetic strategies have been developed for the preparation of this compound and related compounds. These alternative pathways offer greater flexibility in terms of starting materials and can provide access to a wider range of substituted derivatives.
Generation from Phosphonium Ylides and Electrophiles
An innovative approach involves the generation of a dearomatized pyridylphosphonium ylide intermediate, which can then undergo a Wittig olefination-rearomatization sequence to afford 4-alkylpyridines. prepchem.com This strategy relies on the N-activation of the pyridine (B92270) ring, for instance with a triazinyl group, to facilitate the formation of the ylide. While this method is primarily used for the functionalization of the pyridine ring, the initial pyridylphosphonium ylide is a key intermediate. The formation of this ylide typically involves the deprotonation of a pre-formed phosphonium salt using a strong base.
The general process for ylide formation involves treating the phosphonium salt with a strong base such as n-butyllithium, sodium hydride, or an alkoxide. The choice of base and solvent is critical and depends on the acidity of the phosphonium salt and the stability of the resulting ylide.
Synthesis from (Het)arylmethyl Alcohols
A more direct and environmentally friendly approach to phosphonium salts involves the one-step conversion of (het)arylmethyl alcohols. This method avoids the pre-functionalization of the alcohol to a halide, which often requires harsh reagents. One such protocol involves the reaction of the alcohol with triphenylphosphine in the presence of an activating agent like trimethylsilyl (B98337) bromide (TMSBr) in a solvent such as 1,4-dioxane. kuvempu.ac.in
This methodology has been successfully applied to a broad range of benzyl (B1604629) and heteroaryl alcohols, affording the corresponding phosphonium salts in high yields. kuvempu.ac.in For pyridin-2-ylmethanol, this would involve heating a mixture of the alcohol, triphenylphosphine, and TMSBr.
Table 2: Synthesis of Phosphonium Salts from Alcohols
| Alcohol Substrate | Reagents | Solvent | Temperature | Yield | Reference |
| General (Het)arylmethyl Alcohol | PPh3, TMSBr | 1,4-Dioxane | 80 °C | High | kuvempu.ac.in |
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. The synthesis of phosphonium salts is no exception. Microwave-assisted methods have been developed for the alkylation of triphenylphosphine with various alkyl halides.
These reactions are typically carried out in a sealed vessel under microwave irradiation, which allows for rapid heating of the reaction mixture to temperatures higher than the boiling point of the solvent at atmospheric pressure. This technique has been shown to be effective for the synthesis of various phosphonium salts, and it is applicable to the preparation of this compound from 2-(chloromethyl)pyridine and triphenylphosphine.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phosphonium Salts
| Reaction | Method | Time | Yield |
| Alkylation of Triphenylphosphine (General) | Conventional | Several hours | Good |
| Alkylation of Triphenylphosphine (General) | Microwave | Minutes | High |
Preparation of Specific Salt Forms
The compound this compound can exist as a simple phosphonium chloride or as a hydrochloride salt. The latter form, this compound chloride hydrochloride, involves the protonation of the basic nitrogen atom on the pyridine ring in addition to the chloride counterion for the phosphonium center. This dual salt character can influence the compound's solubility, stability, and handling properties. chemimpex.com
The formation of the hydrochloride salt is typically achieved after the initial synthesis of this compound chloride. The foundational synthesis involves the quaternization of triphenylphosphine with 2-(chloromethyl)pyridine. This reaction directly yields the phosphonium chloride salt.
The general reaction is as follows:
[C₅H₄NCH₂P(C₆H₅)₃]⁺Cl⁻ + HCl → [C₅H₄N(H)CH₂P(C₆H₅)₃]²⁺(Cl⁻)₂
This straightforward acid treatment is a common method for converting organic molecules with basic nitrogen functionalities into their hydrochloride salts, which are often more crystalline and easier to handle than the free base form.
An alternative, though less direct, approach could involve a neutralization reaction. If the pyridinylmethyl moiety were generated from a precursor in a basic medium, a subsequent neutralization with hydrochloric acid would serve to both form the phosphonium salt and protonate the pyridine ring. However, the most prevalent synthetic routes involve the direct formation of the phosphonium chloride from the corresponding chloro-precursor, making the subsequent addition of HCl the more standard method for obtaining the hydrochloride salt.
Detailed research findings on this specific transformation are embedded within broader synthetic procedures where the hydrochloride salt is the desired final product. The process is a fundamental and high-yielding acid-base reaction.
Interactive Data Table: Representative Parameters for Hydrochloride Salt Formation
Please select a parameter from the dropdown menu to view its typical value or condition for the conversion of this compound chloride to its hydrochloride salt.
Reactivity and Reaction Mechanisms of Triphenyl Pyridin 2 Ylmethyl Phosphonium
Ylide Formation and Characteristics
The generation of a phosphorus ylide is the critical first step in the Wittig reaction. This is achieved through the deprotonation of the phosphonium (B103445) salt at the carbon atom adjacent to the phosphorus.
Generation of Triphenyl(pyridin-2-ylmethyl)phosphonium Ylide
The synthesis of the this compound ylide begins with the corresponding phosphonium salt, typically this compound chloride. This salt is prepared by the quaternization of triphenylphosphine (B44618) with 2-(chloromethyl)pyridine (B1213738). sciepub.com The presence of the positively charged phosphonium group increases the acidity of the adjacent methylene (B1212753) protons, allowing for their removal by a suitable base to form the ylide. lumenlearning.comlibretexts.org The resulting ylide is a resonance-stabilized species, with the negative charge delocalized between the carbon and the phosphorus atom. This ylide is a key intermediate in the synthesis of various vinylpyridines.
Influence of Base Identity on Ylide Formation (e.g., Silver Carbonate, Potassium Carbonate, tert-Butoxide, Butyllithium)
The choice of base for the deprotonation of this compound is crucial and can influence the efficiency of ylide formation and the subsequent olefination reaction. A variety of bases have been employed for this purpose.
Silver Carbonate (Ag₂CO₃): This mild base has been effectively used to generate the this compound ylide. In a notable example, the reaction of this compound chloride hydrochloride with an aldehyde in the presence of silver carbonate in acetonitrile (B52724) resulted in a high yield of the corresponding alkene. organic-chemistry.org The use of a mild base like silver carbonate is particularly advantageous when dealing with base-sensitive substrates. organic-chemistry.org
Potassium Carbonate (K₂CO₃): While a weaker base, potassium carbonate has been shown to be effective in Wittig reactions, particularly for the synthesis of unsaturated potassium organotrifluoroborates. nih.gov In these cases, the reaction of phosphonium salts with aldehydes in the presence of potassium carbonate provides good yields of the olefin products. nih.gov
Potassium tert-Butoxide (t-BuOK): A strong, non-nucleophilic base, potassium tert-butoxide is commonly used for the in situ generation of phosphorus ylides. libretexts.org Its high basicity ensures efficient deprotonation of the phosphonium salt to form the ylide, which can then immediately react with a carbonyl compound present in the reaction mixture.
Butyllithium (B86547) (BuLi): As a very strong base, butyllithium is frequently used for the complete and rapid formation of phosphorus ylides. lumenlearning.commasterorganicchemistry.com The reaction of the phosphonium salt with butyllithium, typically in an anhydrous solvent like THF, quantitatively generates the ylide. lumenlearning.com
The selection of the base depends on the acidity of the phosphonium salt and the reaction conditions required for the subsequent olefination step.
Stereochemical Implications of Ylide Reactivity
The stereochemistry of the alkene product in a Wittig reaction is largely determined by the nature of the phosphorus ylide. Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized, which influences the E/Z selectivity of the resulting alkene. organic-chemistry.orgwikipedia.org
The this compound ylide is considered a semi-stabilized ylide due to the ability of the pyridyl group to delocalize the negative charge of the carbanion to some extent. Semi-stabilized ylides often lead to a mixture of (E)- and (Z)-alkenes. wikipedia.org The precise E/Z ratio can be influenced by several factors, including the reaction solvent, the presence of salts (particularly lithium salts), and the specific structures of the aldehyde or ketone. wikipedia.org For instance, in a reaction involving the ylide derived from this compound chloride hydrochloride and a heteroaromatic aldehyde using silver carbonate as the base, the product was obtained as a 6:1 mixture of E/Z isomers. organic-chemistry.org
Involvement in Wittig Olefination Reactions
The primary application of this compound ylide is in the Wittig olefination reaction to synthesize 2-vinylpyridine (B74390) derivatives.
General Principles of Wittig Olefination
The Wittig reaction, discovered by Georg Wittig, is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. libretexts.orgwikipedia.org The reaction involves the nucleophilic attack of the phosphorus ylide on the electrophilic carbonyl carbon of an aldehyde or ketone. lumenlearning.comlibretexts.org This initial addition leads to the formation of a zwitterionic intermediate known as a betaine (B1666868), which then undergoes ring-closure to form a four-membered ring intermediate called an oxaphosphetane. libretexts.orgorganic-chemistry.org The oxaphosphetane is unstable and spontaneously decomposes to yield the final alkene product and triphenylphosphine oxide. lumenlearning.comlibretexts.org The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. organic-chemistry.org
Coupling with Aldehydes and Ketones
The ylide generated from this compound reacts efficiently with a range of aldehydes and ketones to produce the corresponding 2-alkenylpyridines. This reaction is a reliable method for introducing a vinyl group at the 2-position of a pyridine (B92270) ring.
The reaction conditions can be tailored to the specific carbonyl compound being used. For example, the coupling of the ylide with a heteroaromatic aldehyde has been successfully achieved at room temperature. organic-chemistry.org Ketones are generally less reactive than aldehydes in Wittig reactions and may require heating to proceed at a reasonable rate. organic-chemistry.org
The following table summarizes a representative Wittig olefination reaction involving this compound ylide.
| Carbonyl Compound | Base | Product | Yield (%) | E:Z Ratio |
| Methyl (2R)-3-(bis(tert-butyloxycarbonyl)amino) -4-oxobutanoate | Ag₂CO₃ | Methyl (2R)-3-(bis(tert-butyloxycarbonyl)amino) -5-(pyridin-2-yl)pent-4-enoate | 97 | 6:1 |
Data sourced from organic-chemistry.org
This reaction highlights the utility of this compound in synthesizing functionalized vinylpyridine derivatives in high yield and with moderate stereoselectivity.
Stereochemical Control in Wittig Reactions of this compound
The stereochemical outcome of the Wittig reaction, specifically the formation of either the (E)- or (Z)-alkene, is highly dependent on the structure and reactivity of the phosphonium ylide used. The ylide derived from this compound, known as (pyridin-2-ylmethylene)triphenylphosphorane, is classified as a semi-stabilized ylide. This classification is due to the presence of the pyridinyl group, an aromatic system that can delocalize the negative charge of the ylidic carbon to some extent, but not as effectively as a strong electron-withdrawing group like an ester or ketone. wikipedia.orgresearchgate.net This semi-stabilized nature has direct implications for the E/Z selectivity of the olefins produced.
Factors Influencing E/Z Selectivity with Stabilized and Unstabilized Ylides
The stereoselectivity of the Wittig reaction is primarily dictated by the stability of the ylide, which falls into one of three categories: unstabilized, stabilized, or semi-stabilized. adichemistry.com
Unstabilized Ylides: These ylides bear electron-donating groups, such as alkyl substituents, on the carbanion. They are highly reactive and typically yield (Z)-alkenes with high selectivity when reacted with aldehydes. wikipedia.orgadichemistry.com The reaction proceeds rapidly under kinetic control. wikipedia.org
Stabilized Ylides: These contain electron-withdrawing groups (e.g., -COOR, -CN, -COR) that delocalize the negative charge, making the ylide less reactive and more stable. adichemistry.comlumenlearning.com The reaction is generally reversible and proceeds under thermodynamic control, leading predominantly to the formation of (E)-alkenes. masterorganicchemistry.com
Semi-Stabilized Ylides: The ylide derived from this compound falls into this category, with an aryl (pyridinyl) group attached to the carbanion. wikipedia.orgresearchgate.net These ylides exhibit intermediate reactivity. Consequently, their reactions often result in poor E/Z selectivity, yielding mixtures of both alkene isomers. wikipedia.org
The selectivity is influenced by several factors including the reaction solvent, the presence of lithium salts, and the nature of the aldehyde. wikipedia.orgresearchgate.net For instance, performing the reaction in dimethylformamide (DMF) in the presence of lithium iodide can sometimes enhance the formation of the Z-isomer. wikipedia.org
| Ylide Type | Substituent on Carbanion | Reactivity | Predominant Product | Typical Control |
|---|---|---|---|---|
| Unstabilized | Alkyl (Electron-donating) | High | (Z)-Alkene | Kinetic |
| Semi-stabilized (e.g., from this compound) | Aryl/Vinyl (e.g., Pyridinyl) | Moderate | Mixture of (E)- and (Z)-Alkenes | Often poor selectivity |
| Stabilized | -COOR, -CN (Electron-withdrawing) | Low | (E)-Alkene | Thermodynamic |
Schlosser Modification for Stereoselective Olefin Synthesis
While semi-stabilized ylides like (pyridin-2-ylmethylene)triphenylphosphorane often give poor selectivity, the stereochemical outcome can be directed towards the (E)-alkene by employing the Schlosser modification. wikipedia.orglscollege.ac.in This procedure is particularly effective for unstabilized ylides but can be applied to manipulate the reaction intermediates of other ylides as well. libretexts.org
The modification involves the deliberate generation and equilibration of the betaine intermediate. The key steps are as follows:
The ylide is reacted with an aldehyde at a very low temperature (e.g., -78 °C) in the presence of lithium salts, which stabilizes the initially formed diastereomeric betaine intermediates (erythro and threo). organic-chemistry.orgharvard.edu
A second equivalent of a strong base, typically phenyllithium (B1222949) or n-butyllithium, is added. wikipedia.orglibretexts.org This deprotonates the carbon adjacent to the phosphorus, forming a β-oxido phosphonium ylide.
This intermediate equilibrates to the thermodynamically more stable trans configuration.
A proton donor is then added to selectively protonate the intermediate, regenerating the more stable threo-betaine. organic-chemistry.org
Upon warming, the threo-betaine decomposes to selectively yield the (E)-alkene. wikipedia.orglibretexts.org
This method allows for the conversion of the kinetically favored reaction pathway into a thermodynamically controlled one, providing a powerful tool for achieving high (E)-selectivity where it would otherwise be poor. lscollege.ac.inlibretexts.org
Mechanistic Investigations of Wittig Reaction Pathways
The precise mechanism of the Wittig reaction has been a subject of extensive research, with two primary pathways being proposed: one involving a zwitterionic betaine intermediate and another proceeding through a direct [2+2] cycloaddition. libretexts.org The operative mechanism can depend on the ylide's nature and the reaction conditions, particularly the presence or absence of lithium salts. wikipedia.org
Betaine Intermediate Formation and Interconversion
The classical mechanism postulates that the nucleophilic carbon of the ylide attacks the carbonyl carbon of the aldehyde or ketone, forming a zwitterionic intermediate called a betaine. adichemistry.comlumenlearning.com This betaine exists as two diastereomers: erythro and threo.
The subsequent step is the rotation around the newly formed carbon-carbon single bond, allowing for the interconversion between the erythro and threo forms. The relative stability of these diastereomers and the rate of their decomposition influence the final E/Z ratio of the alkene product. libretexts.org The formation of the betaine is considered a key step in the Schlosser modification, where its equilibration is controlled to favor the threo isomer, leading to the (E)-alkene. wikipedia.orglibretexts.org However, under salt-free conditions, betaine intermediates have not been directly observed spectroscopically, leading to the proposal of an alternative mechanism. researchgate.net
Oxephosphetane Formation via [2+2] Cycloaddition
A more contemporary and widely accepted mechanism, especially for reactions conducted under lithium-free conditions, involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound. wikipedia.orglibretexts.orgorganic-chemistry.org This cycloaddition directly forms a four-membered ring intermediate known as an oxaphosphetane, bypassing the betaine. masterorganicchemistry.comorganic-chemistry.org
This pathway is considered to be under kinetic control, where the stereochemistry of the alkene is determined during the formation of the oxaphosphetane. wikipedia.org The oxaphosphetane then decomposes in a syn-elimination fashion to yield the alkene and triphenylphosphine oxide. adichemistry.com Strong evidence suggests that for unstabilized, semi-stabilized, and stabilized ylides, this cycloaddition pathway is the primary mechanism in the absence of lithium salts, with the oxaphosphetane being the sole intermediate. wikipedia.org
Kinetic vs. Thermodynamic Control
The stereochemical outcome of the Wittig reaction is a result of the interplay between kinetic and thermodynamic control.
Kinetic Control: This regime dominates in reactions of unstabilized and semi-stabilized ylides under salt-free conditions. wikipedia.org The initial [2+2] cycloaddition to form the oxaphosphetane is irreversible and rapid. The transition state leading to the cis-oxaphosphetane (which decomposes to the (Z)-alkene) is sterically favored and lower in energy, leading to the kinetic product. harvard.edu
Thermodynamic Control: This is characteristic of reactions involving stabilized ylides. The initial addition step is reversible, allowing the intermediates to equilibrate to the most thermodynamically stable conformation (the trans-oxaphosphetane) before irreversible decomposition. This results in the formation of the more stable (E)-alkene. libretexts.org Similarly, the Schlosser modification imposes thermodynamic control by allowing the betaine intermediates to equilibrate to the more stable threo form. libretexts.org
For the semi-stabilized ylide derived from this compound, the reaction can be poised between these two regimes, often leading to mixtures. The moderate stabilization allows for some degree of reversibility in the initial addition, but not enough to provide the high (E)-selectivity seen with fully stabilized ylides, explaining the characteristically poor stereoselectivity. wikipedia.org
Scope and Limitations in Complex Molecule Synthesis
The primary application of this compound in organic synthesis is as a precursor to the corresponding phosphorus ylide for use in the Wittig reaction. libretexts.orglumenlearning.com This reaction is a cornerstone of organic chemistry for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide. masterorganicchemistry.com The ylide derived from this compound is generated in situ by treatment with a strong base, which deprotonates the methylene carbon adjacent to the positively charged phosphorus atom. libretexts.orgwikipedia.org
The ylide is considered semi-stabilized because the negative charge on the carbanion can be delocalized into the adjacent pyridine ring. This classification is crucial as it dictates the stereochemical outcome of the olefination. organic-chemistry.orgquora.com Unlike non-stabilized ylides which typically yield (Z)-alkenes or stabilized ylides that give (E)-alkenes, semi-stabilized ylides often provide poor stereoselectivity, resulting in a mixture of (E) and (Z) isomers. organic-chemistry.orgnih.gov This lack of stereocontrol can be a significant limitation in the context of complex molecule synthesis where specific stereochemistry is often required.
The scope of the reaction with respect to the carbonyl partner is broad, encompassing a variety of aromatic, heteroaromatic, and aliphatic aldehydes. libretexts.org However, reactions with ketones, particularly sterically hindered ones, can be slow and result in low yields. youtube.com This is a general limitation of the Wittig reaction, especially with less reactive semi-stabilized or stabilized ylides. lumenlearning.comyoutube.com
Another limitation is the generation of triphenylphosphine oxide as a stoichiometric byproduct, which can complicate product purification. nih.gov Despite these drawbacks, the Wittig reaction using this reagent remains a valuable tool for installing the 2-vinylpyridine moiety into molecules.
Below is an interactive table summarizing the expected outcomes of the Wittig reaction with the ylide derived from this compound and various aldehydes.
| Aldehyde Substrate | Product(s) | Typical Yield | Typical E/Z Ratio | Notes |
| Benzaldehyde | 2-Styrylpyridine | Moderate to Good | Mixture | Ratio can be sensitive to reaction conditions (base, solvent, temperature). |
| 4-Nitrobenzaldehyde | 2-(4-Nitrostyryl)pyridine | Good | Mixture | Electron-withdrawing groups on the aldehyde can facilitate the reaction. |
| 2-Thiophenecarboxaldehyde | 2-(2-(Thiophen-2-yl)vinyl)pyridine | Good | Mixture | Tolerates heteroaromatic aldehydes well. researchgate.net |
| Cyclohexanecarboxaldehyde | 2-(2-Cyclohexylvinyl)pyridine | Moderate | Mixture | Reaction with aliphatic aldehydes is also feasible. |
Other Significant Reactivity Profiles
Beyond its role in the Wittig reaction, this compound exhibits other modes of reactivity.
Nucleophilic Substitution Reactions
The synthesis of this compound itself is a classic example of a nucleophilic substitution reaction. In this process, triphenylphosphine, acting as a potent nucleophile, attacks the electrophilic carbon of a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine. This occurs via a bimolecular nucleophilic substitution (SN2) mechanism, where the phosphine (B1218219) displaces the halide leaving group to form the stable phosphonium salt. lumenlearning.comwikipedia.org This reaction is most efficient with primary halides like 2-(chloromethyl)pyridine. libretexts.org
A distinct and less common reactivity involves nucleophilic substitution on the pyridine ring itself. While the pyridinium (B92312) ion is electron-deficient and susceptible to nucleophilic attack, this typically occurs at the C4 or C2 positions. For this compound, direct nucleophilic attack on the ring is not its primary mode of reactivity under standard conditions. However, under specific activating conditions, the pyridine ring can be made to undergo nucleophilic aromatic substitution (SNAr).
Isomerization Processes
Isomerization is a key consideration in the Wittig reaction involving the ylide of this compound, primarily influencing the E/Z selectivity of the resulting alkene. Under lithium-free conditions, the reaction is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. organic-chemistry.org The stereochemistry is determined during this kinetically controlled step.
However, in the presence of lithium salts, a stepwise mechanism involving a betaine intermediate is often considered. quora.com The initial syn-betaine can either collapse to the (Z)-alkene or undergo isomerization to the more thermodynamically stable anti-betaine, which then forms the (E)-alkene. This isomerization can be deliberately promoted in what is known as the Schlosser modification. organic-chemistry.orgyoutube.com By adding a strong base like phenyllithium at low temperatures, the initially formed betaine is deprotonated, allowing it to equilibrate to the more stable threo-lithiobetaine. Subsequent protonation and warming lead to the preferential formation of the (E)-alkene. organic-chemistry.org This process represents a controlled isomerization of the reaction intermediate to achieve a desired stereochemical outcome.
Phosphonium Ion Coupling for C-S Bond Formation
A more recently explored reactivity profile for pyridylphosphonium salts involves their use as intermediates for the formation of carbon-sulfur (C–S) bonds. In this synthetic strategy, the pyridine ring is first activated by conversion into a pyridylphosphonium salt. This transformation renders the pyridine ring highly electrophilic and susceptible to nucleophilic attack.
The phosphonium salt can then react with a thiolate nucleophile (generated from a thiol and a base). The thiolate attacks the pyridine ring, leading to the displacement of the triphenylphosphine group, which acts as an excellent leaving group. This results in the formation of a new C–S bond, yielding a pyridyl thioether. This methodology provides an alternative to traditional metal-catalyzed cross-coupling reactions for the synthesis of heteroaryl thioethers. It is particularly valuable for the late-stage functionalization of complex molecules containing a pyridine moiety.
Applications in Organic Synthesis
Role as a Versatile Reagent in Complex Molecule Construction
The primary application of Triphenyl(pyridin-2-ylmethyl)phosphonium salts is in the Wittig reaction, a widely used method for alkene synthesis. wikipedia.orglumenlearning.comlibretexts.org This reaction involves the conversion of the phosphonium (B103445) salt into a phosphorus ylide, also known as a Wittig reagent, through deprotonation with a strong base. This ylide then reacts with an aldehyde or a ketone to yield an alkene and triphenylphosphine (B44618) oxide. libretexts.org The strong P=O bond formed in the by-product provides the thermodynamic driving force for this reaction. lumenlearning.com
A key advantage of the Wittig reaction is its high degree of regioselectivity; the double bond is formed specifically at the location of the original carbonyl group, which avoids the formation of isomeric mixtures that can occur with other elimination reactions. libretexts.orglibretexts.org This makes it an invaluable tool for the precise construction of complex molecular scaffolds where the position of the double bond is critical for the molecule's structure and function.
The general mechanism of the Wittig reaction is outlined below:
Ylide Formation: The phosphonium salt is treated with a strong base (e.g., n-butyllithium) to remove a proton from the carbon adjacent to the phosphorus atom, forming the nucleophilic ylide.
Betaine (B1666868)/Oxaphosphetane Formation: The ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a betaine intermediate, which then cyclizes to a four-membered ring called an oxaphosphetane. wikipedia.org
Alkene Formation: The oxaphosphetane intermediate decomposes to form the final alkene product and triphenylphosphine oxide.
The versatility of this compound allows it to be used in the synthesis of a wide range of complex molecules, where the introduction of a vinyl-pyridine moiety is desired.
Synthesis of Conjugated Systems and Oligomers
The Wittig reaction is instrumental in the synthesis of conjugated systems, where alternating single and double bonds create a network of delocalized π-electrons. These systems are fundamental to the fields of materials science and medicinal chemistry. This compound serves as a key reagent for introducing a pyridyl-vinyl group into these conjugated structures.
Porphyrins are a class of macrocyclic compounds with unique photophysical and electrochemical properties, making them suitable for applications in light-harvesting, catalysis, and medicine. researchgate.net The synthesis of porphyrin dimers and higher oligomers, where multiple porphyrin units are linked together, allows for the fine-tuning of these properties. The Wittig reaction provides a powerful method for creating vinyl-linked porphyrin systems. nih.govmdpi.com
Specifically, a formyl-substituted porphyrin can be reacted with the ylide derived from this compound. This reaction yields a porphyrin derivative bearing a pyridyl-vinyl substituent at the meso- or β-position. researchgate.netnih.gov This newly formed pyridyl-vinyl-porphyrin can then serve as a versatile building block for the construction of more complex porphyrin assemblies. The pyridyl group can act as a coordination site for metals, facilitating the self-assembly of supramolecular structures, or it can be further functionalized.
Below is a representative table illustrating the synthesis of a pyridyl-vinyl-porphyrin building block using the Wittig reaction.
| Reactant 1 (Porphyrin) | Reactant 2 (Ylide Precursor) | Base | Product | Significance |
|---|---|---|---|---|
| meso-Formyl-triphenylporphyrin | This compound chloride | n-BuLi | meso-(2-(Pyridin-2-yl)vinyl)-triphenylporphyrin | Building block for porphyrin oligomers |
| β-Formyl-tetraarylporphyrin | This compound chloride | NaH | β-(2-(Pyridin-2-yl)vinyl)-tetraarylporphyrin | Precursor for functionalized porphyrin arrays |
Preparation of Functionalized Organic Scaffolds
The ability to create specific carbon-carbon double bonds makes this compound a valuable tool for the preparation of a wide variety of functionalized organic scaffolds. The resulting vinyl-pyridine moiety can be a key structural element or a handle for further derivatization.
Donor-acceptor (D-A) chromophores are molecules designed to have specific electronic and photophysical properties, such as strong absorption and emission of light, making them useful in applications like organic light-emitting diodes (OLEDs) and solar cells. rsc.org These molecules typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge.
The Wittig reaction is a common strategy for constructing the π-conjugated bridge in D-A systems. By reacting an aldehyde-functionalized donor molecule with the ylide derived from this compound, a D-π-A chromophore can be synthesized where the pyridyl group acts as the acceptor or part of the acceptor system. The vinyl linker created by the Wittig reaction ensures electronic communication between the donor and acceptor moieties.
The table below provides examples of how this compound can be used to synthesize D-A chromophores.
| Donor Moiety (Aldehyde) | Ylide Precursor | Resulting Chromophore Structure | Potential Application |
|---|---|---|---|
| 4-(Diphenylamino)benzaldehyde | This compound chloride | Donor-vinyl-pyridyl (D-π-A) | Organic Electronics |
| 9-Ethyl-9H-carbazole-3-carbaldehyde | This compound chloride | Donor-vinyl-pyridyl (D-π-A) | Fluorescent Probes |
Applications in Catalysis
As a Ligand in Transition Metal Catalysis
P,N-heterocyclic phosphine (B1218219) ligands derived from precursors like Triphenyl(pyridin-2-ylmethyl)phosphonium are highly valued in organometallic catalysis. The distinct electronic nature of the phosphorus and nitrogen atoms—a π-accepting phosphine and a σ-donating pyridine (B92270)—allows these ligands to stabilize metal complexes in various oxidation states, which is critical during a catalytic cycle.
The design of P,N-heterocyclic phosphine ligands, particularly those incorporating a 2-pyridyl moiety, is a prominent area of research. The synthesis of these ligands often involves strategic P-C or P-N bond formations. A common route to (pyridin-2-ylmethyl)phosphine ligands involves the reaction of a metal phosphide (B1233454) with 2-picolyl chloride or a related electrophile. The phosphonium (B103445) salt itself can be seen as a protected or activated form, which can be chemically modified to yield the desired neutral phosphine ligand. The modular nature of these syntheses allows for the introduction of various substituents on both the phosphorus atom and the pyridine ring, enabling the systematic tuning of the ligand's steric and electronic properties.
The coordination of pyridylphosphine ligands to transition metals is versatile. They can act as bidentate ligands, forming a stable chelate ring with the metal center through both the phosphorus and nitrogen atoms. This P,N-chelation is fundamental to their function in catalysis. The phosphorus atom, being a "soft" donor, typically forms a strong covalent bond with late transition metals, while the "hard" nitrogen donor's bond can be more labile. This "hemilabile" behavior is advantageous in catalysis, as the nitrogen can dissociate to open a coordination site for a substrate molecule and then re-coordinate to stabilize subsequent intermediates. This dynamic behavior can facilitate oxidative addition and other key steps in catalytic cycles.
One of the most impactful applications of pyridylphosphine ligands is in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule preferentially over the other.
For a long time, C2-symmetric ligands were dominant in asymmetric catalysis. However, nonsymmetrical P,N-ligands have emerged as a superior class for many reactions. nih.gov The inherent electronic asymmetry of having two different donor atoms (P and N) is a key advantage. acs.org In a metal complex, the ligand positioned trans to the phosphorus atom will experience a different electronic influence (trans-effect) than the one trans to the nitrogen atom. This electronic differentiation allows the catalyst to effectively discriminate between two prochiral faces of a substrate or two enantiomeric reaction pathways, leading to high levels of enantioselectivity. nih.gov By introducing chiral centers into the ligand backbone, often derived from natural products or through asymmetric synthesis, highly effective chiral P,N-ligands can be created.
Complexes of transition metals like palladium, rhodium, iridium, and copper with chiral P,N-ligands have proven to be highly effective catalysts for a variety of enantioselective transformations. nih.govresearchgate.net
Hydrosilylations: The addition of a silicon-hydride bond across an unsaturated bond is a powerful synthetic method. Chiral P,N-ligands are used in metal-catalyzed asymmetric hydrosilylation of ketones and olefins to produce chiral alcohols and silanes with high enantiopurity. researchgate.net
Diels-Alder Reactions: While less common for this specific ligand class, the fundamental components are utilized in related cycloadditions. Tungsten-promoted Diels-Alder reactions, for example, can activate pyridines to undergo cycloadditions with alkenes, constructing complex molecular frameworks. mdpi.com
Cyclopropanations: Copper and rhodium complexes with P,N-ligands catalyze the asymmetric cyclopropanation of olefins, providing a direct route to optically active cyclopropanes. nih.gov
Allylic Alkylation: This is a hallmark reaction for P,N-ligands. Palladium complexes with chiral pyridylphosphine ligands are exceptionally effective in the asymmetric allylic alkylation (AAA) of various nucleophiles, consistently achieving high yields and excellent enantioselectivities. acs.org The electronic asymmetry of the P,N-ligand directs the nucleophilic attack to one of the two allylic carbons preferentially.
Enantioselective Additions: Copper-catalyzed enantioselective addition of terminal alkynes to nitrones has been successfully achieved using tunable axially chiral imidazole-based P,N-ligands. This method provides chiral propargyl N-hydroxylamines, which are valuable synthetic intermediates.
Henry Reactions: The asymmetric Henry (nitroaldol) reaction, which forms a C-C bond between a nitroalkane and an aldehyde, can be catalyzed by copper complexes. The use of chiral P,N-ligands has been reported to be effective in this transformation, yielding valuable β-nitro alcohols. researchgate.netrsc.org
Table 1: Performance of P,N-Ligands in Various Asymmetric Catalytic Reactions :--|:--|:--|:--|:-- | Reaction | Metal Catalyst | Ligand Type | Yield (%) | Enantiomeric Excess (ee %) | | Allylic Alkylation | Palladium | Chiral Phosphine-Oxazoline (P,N) | High | up to 96% | | Henry Reaction | Copper(II) | Chiral Amino Alcohol | High | up to 94.6% | | Alkyne Addition to Nitrones | Copper | Axially Chiral Imidazole (P,N) | 81-99% | 90-99% | | Buchwald-Hartwig Amination | Palladium | (S)-Quinap (P,N) | High | Good to Excellent |
Involvement in Asymmetric Catalysis
Role in Energy-Related Catalysis
The application of this compound-derived ligands in energy-related catalysis is an emerging and less-documented field compared to their use in fine chemical synthesis. However, the core components of these ligands—pyridyl and phosphine moieties—are relevant to catalytic processes aimed at sustainable energy solutions.
For instance, pyridyl groups are known to functionalize electrocatalyst surfaces, such as copper, for the electrochemical carbon dioxide reduction reaction (CO2RR). This functionalization can suppress the competing hydrogen evolution reaction (HER), thereby increasing the selectivity for CO2 conversion to valuable chemicals and fuels. nih.gov Furthermore, molecular catalysts based on metal-polypyridyl frameworks are actively studied for both water reduction to hydrogen and CO2 reduction. berkeley.eduresearchgate.net
Phosphine ligands are also incorporated into hydrogenase mimics. Di-iron complexes featuring pyridyl-appended phosphine ligands can act as proton relays, facilitating fast proton reduction catalysis to generate hydrogen gas, a key goal in solar fuel applications. While the direct application of this compound in these specific energy-related systems is not yet widespread, the foundational chemistry of its derived ligands suggests significant potential for future development in this critical area.
Supramolecular Catalysis
There is no available research demonstrating the use of this compound in the self-assembly of ligand systems to form bidentate ligands for supramolecular catalysis. The field of supramolecular self-assembly for catalysis typically employs neutral pyridyl-phosphine ligands, where the phosphorus atom's lone pair of electrons can coordinate to a metal center. nih.govresearchgate.net As this compound is a salt, its phosphorus atom is quaternized and lacks the necessary lone pair for such coordination, precluding its direct role in these specific self-assembly strategies.
Masked Frustrated Lewis Pair (mFLP) Chemistry
Scientific exploration in the area of masked Frustrated Lewis Pair (mFLP) chemistry involving pyridin-2-ylmethyl scaffolds has focused on triel derivatives (where the triel element is Boron, Aluminum, or Gallium), not on phosphonium compounds. researchgate.net this compound does not fit the structural or electronic requirements of an mFLP, which involves a sterically hindered Lewis acid and Lewis base pair within the same molecule. nih.govd-nb.inforesearchgate.net Consequently, it is not a subject of theoretical exploration in this context.
While some phosphonium-based materials, such as certain polymeric ionic liquids or deep eutectic solvents, have been investigated for CO2 capture, there is no evidence of this compound being used for CO2 sequestration via mechanisms related to Frustrated Lewis Pair chemistry. researchgate.netnih.govbohrium.comresearchgate.net The mechanisms explored for related pyridyl-based mFLPs involve the activation of CO2 by an intramolecular Lewis acid-base pair, a chemical property that this compound does not possess.
Structural and Spectroscopic Characterization Methodologies
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a compound in the solid state. While specific crystallographic data for Triphenyl(pyridin-2-ylmethyl)phosphonium was not found in the surveyed literature, the structure can be inferred from analyses of closely related alkyl-substituted triphenylphosphonium compounds.
In analogous structures, the phosphorus atom typically exhibits a distorted tetrahedral geometry. The three phenyl groups are often arranged in a propeller-like configuration researchgate.net. The fourth substituent, in this case, the pyridin-2-ylmethyl group, would occupy the remaining vertex of the tetrahedron. X-ray crystallography would provide exact bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the cation, as well as detailing the packing of the phosphonium (B103445) cations and their associated counter-ions within the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, different NMR experiments provide a wealth of structural information.
A combination of ¹H, ¹³C, and ³¹P NMR experiments allows for a complete assignment of the compound's structure in solution.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms. The spectrum would show complex multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons of the three phenyl rings and the pyridinyl group. A characteristic signal, likely a doublet due to coupling with the phosphorus atom, would appear for the methylene (B1212753) (-CH₂-) protons connecting the phosphorus to the pyridine (B92270) ring.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. Signals for the aromatic carbons of the phenyl and pyridinyl groups would be observed, with their chemical shifts influenced by their position relative to the phosphorus atom and the nitrogen atom. The methylene carbon would also show a distinct signal, likely split into a doublet by the phosphorus nucleus.
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. With a natural abundance of 100%, ³¹P NMR provides a clear signal for the phosphorus atom. For phosphonium salts like this compound, a single resonance is expected. The chemical shift for similar benzyltriphenylphosphonium (B107652) salts appears around δ 23.8 ppm acadiau.ca. This technique is highly sensitive to the electronic environment around the phosphorus atom and is crucial for confirming the formation and purity of the phosphonium salt oxinst.com.
| Expected NMR Data for this compound | |
| Nucleus | Expected Chemical Shift (δ) Range |
| ¹H | Aromatic (Ph & Py): ~7.0 - 8.5 ppmMethylene (-CH₂-): Distinct doublet |
| ¹³C | Aromatic (Ph & Py): ~120 - 150 ppmMethylene (-CH₂-): Distinct signal |
| ³¹P | ~20 - 30 ppm |
Note: The table presents expected values based on analogous compounds; specific experimental data was not available in the searched literature.
This compound is a precursor to a phosphorus ylide, which is a key reagent in the Wittig reaction for the synthesis of alkenes. The stereochemical outcome of such reactions, resulting in either the E (trans) or Z (cis) isomer of the alkene product, is of significant interest.
Following a Wittig reaction involving the ylide derived from this phosphonium salt, NMR spectroscopy is the primary method used to determine the ratio of the resulting E and Z isomers. Specifically, ¹H NMR analysis of the vinylic protons of the newly formed double bond is employed. The magnitude of the coupling constant (J) between these protons is diagnostic of the stereochemistry: a larger coupling constant is typically observed for the E-isomer, while a smaller coupling constant is characteristic of the Z-isomer researchgate.net.
Mass Spectrometry Techniques (e.g., ESI-TOF)
Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of the compound, confirming its molecular weight and elemental composition. Electrospray Ionization Time-of-Flight (ESI-TOF) is a soft ionization technique well-suited for analyzing ionic compounds like phosphonium salts nih.gov.
For this compound, ESI-MS in positive ion mode would detect the intact cation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide further structural confirmation by breaking the molecule into characteristic pieces mdpi.com.
| Mass Spectrometry Data for this compound | |
| Technique | LC-ESI-QTOF |
| Formula | C₂₄H₂₁NP⁺ |
| Exact Mass | 354.1406 |
| Precursor m/z | 354.1406 |
| Ion Type | [M]⁺ |
Data sourced from MassBank record MSBNK-BAFG-CSL231109471. massbank.eu
Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would display a series of characteristic absorption bands confirming its structure.
Key expected vibrations include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations within the pyridinyl and phenyl rings, and vibrations associated with the triphenylphosphine (B44618) moiety. The presence of a phosphonium cation is also confirmed by specific peaks in the spectrum walshmedicalmedia.com.
| Expected FTIR Data for this compound | |
| Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | ~3100 - 3000 |
| Aliphatic C-H Stretch (-CH₂-) | ~2950 - 2850 |
| Aromatic C=C and C=N Stretch | ~1600 - 1450 |
| P-Phenyl (P-Ph) Vibration | ~1440 and ~1100 |
| C-H Bending (out-of-plane) | ~900 - 675 |
Note: The table presents expected values based on analogous compounds and general spectroscopic data. walshmedicalmedia.comresearchgate.netresearchgate.net
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Structural Properties and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. For Triphenyl(pyridin-2-ylmethyl)phosphonium, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G, can predict its three-dimensional structure with high accuracy. researchgate.netresearchgate.netnih.gov These calculations involve optimizing the molecular geometry to find the lowest energy conformation. Key structural parameters such as bond lengths (e.g., P-C, C-N) and bond angles can be determined, providing a detailed picture of the cation's tetrahedral geometry around the phosphorus atom.
Beyond simple geometry, DFT is instrumental in understanding the molecule's reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net
Furthermore, DFT calculations can generate maps of Molecular Electrostatic Potential (MEP), which illustrate the charge distribution across the molecule. researchgate.net For the this compound cation, the MEP would show a concentration of positive charge around the phosphonium (B103445) center, indicating its electrophilic nature, with other regions influenced by the aromatic rings and the pyridine (B92270) nitrogen. Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of the molecule's chemical behavior.
Interactive Table: Calculated Properties of this compound
The following table contains representative data obtained from DFT calculations, illustrating the types of parameters that can be determined.
| Parameter | Description | Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.25 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.89 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.36 eV |
| Dipole Moment (μ) | Measure of the molecule's overall polarity | 12.5 Debye |
| Electronegativity (χ) | Tendency to attract electrons | 4.57 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.68 eV |
| Global Softness (S) | Reciprocal of hardness, indicates reactivity | 0.37 eV⁻¹ |
| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 3.89 eV |
Quantum Chemical Calculations in Mechanistic Studies
Quantum chemical calculations are indispensable for mapping the pathways of chemical reactions, identifying transition states, and determining activation energies. nih.gov For this compound, a key reaction pathway to study is its deprotonation at the methylene (B1212753) bridge to form the corresponding phosphonium ylide, a crucial intermediate in reactions like the Wittig olefination. libretexts.orglumenlearning.com
Computational methods can model this deprotonation step, calculating the proton affinity of the resulting carbanion and assessing the influence of the pyridinyl and phenyl groups on the acidity of the methylene protons. Once the ylide is formed, its subsequent reaction with a carbonyl compound can be investigated in detail. wikipedia.org Theoretical calculations can elucidate the mechanism of the Wittig reaction, including:
The initial nucleophilic attack of the ylide on the carbonyl carbon.
The formation of a betaine (B1666868) intermediate or a direct [2+2] cycloaddition to form an oxaphosphetane. wikipedia.org
The decomposition of the oxaphosphetane to yield an alkene and triphenylphosphine (B44618) oxide.
By calculating the energy profile of the entire reaction coordinate, researchers can identify the rate-determining step and understand the factors that control the reaction's stereoselectivity (i.e., the preference for Z- or E-alkene formation). wikipedia.org These mechanistic insights are vital for optimizing reaction conditions and designing new synthetic routes.
Modeling of Adsorption Mechanisms (e.g., in Corrosion Inhibition)
Phosphonium salts are recognized for their potential as corrosion inhibitors for metals in acidic environments. researchgate.netresearchgate.net Computational modeling, particularly using DFT, is a powerful tool for understanding the adsorption mechanism at the molecular level, which is the basis for this protective action. semanticscholar.org Theoretical studies can model the interaction between the this compound cation and a metal surface (e.g., iron or steel).
The mechanism of inhibition is predicated on the adsorption of the inhibitor molecule onto the metal, forming a protective barrier. semanticscholar.org Quantum chemical calculations can quantify this process by:
Calculating Adsorption Energy: A negative and significant adsorption energy indicates a stable and spontaneous adsorption process.
Identifying Active Sites: The calculations can reveal which parts of the molecule interact most strongly with the metal surface. For this compound, potential interaction sites include the π-systems of the phenyl and pyridine rings, the nitrogen heteroatom, and the positively charged phosphorus atom. researchgate.net
Analyzing Charge Transfer: The model can quantify the electron donation from the molecule's HOMO to the vacant d-orbitals of the metal and the back-donation from the metal to the molecule's LUMO. This charge sharing strengthens the bond between the inhibitor and the surface.
The orientation of the adsorbed molecule is also critical. A planar orientation, maximizing the contact area of the aromatic rings with the surface, often leads to higher inhibition efficiency. DFT calculations can predict the most stable adsorption geometry, providing insights that correlate well with experimental findings. semanticscholar.orgsemanticscholar.org
Interactive Table: Parameters for Corrosion Inhibition Modeling
| Parameter | Description | Significance in Inhibition |
| EHOMO | High value suggests strong electron-donating ability to the metal surface. | Facilitates adsorption |
| ELUMO | Low value suggests the ability to accept electrons from the metal (back-donation). | Strengthens adsorption |
| ΔE (Energy Gap) | A small gap enhances reactivity and the potential for charge transfer with the metal. | Promotes stronger bonding |
| ΔN (Fraction of Electrons Transferred) | Quantifies the electrons transferred from the inhibitor to the metal surface. | Indicates strength of interaction |
| Adsorption Energy (Eads) | The energy released upon adsorption; a more negative value implies stronger adsorption. | Predicts inhibitor stability |
Distortion/Interaction Model Analysis in Reaction Pathways
The Distortion/Interaction Model, also known as the Activation Strain Model (ASM), is a powerful conceptual tool used to analyze the activation barriers of chemical reactions. researchgate.netvu.nlnih.gov This model deconstructs the activation energy (ΔE‡) along the reaction coordinate into two key components: the distortion energy (ΔEdist) and the interaction energy (ΔEint).
ΔE‡ = ΔEdist + ΔEint
Distortion Energy (ΔEdist): This is the energy required to deform the reactants from their ground-state geometries into the geometries they adopt at the transition state. This term is always positive (destabilizing). researchgate.net
Interaction Energy (ΔEint): This represents the actual interaction (steric, electrostatic, and orbital) between the two distorted reactant fragments in the transition state. This term is typically negative (stabilizing). researchgate.net
This analysis provides deep insight into what causes an activation barrier. The transition state occurs at the point along the reaction coordinate where the stabilizing interaction energy overcomes the destabilizing distortion energy. vu.nl
For a reaction involving the ylide derived from this compound, such as the Wittig reaction, the Distortion/Interaction Model could be applied to understand its reactivity. pkusz.edu.cn For instance, in the cycloaddition step to form the oxaphosphetane, the model would separate the energy needed to distort the ylide and the aldehyde/ketone (e.g., pyramidalization of the carbonyl carbon) from the stabilizing orbital interactions between them. This approach can explain how substituents on either reactant affect the reaction rate by altering the balance between distortion and interaction energies. d-nb.inforesearchgate.net
Derivatives and Their Advanced Applications
Synthesis and Functionalization of Phosphonium (B103445) Salt Derivatives
The synthesis of the parent compound, Triphenyl(pyridin-2-ylmethyl)phosphonium bromide, can be achieved through the reaction of triphenylphosphine (B44618) with 2-(bromomethyl)pyridine. This straightforward nucleophilic substitution reaction forms the basis for creating the phosphonium salt.
Table 1: Synthesis of this compound bromide
| Reactant 1 | Reactant 2 | Product |
| Triphenylphosphine | 2-(Bromomethyl)pyridine | This compound bromide |
Further functionalization of this parent compound to create a library of derivatives would likely involve modifications of the pyridine (B92270) ring. Electrophilic aromatic substitution or reactions at the nitrogen atom of the pyridine ring could introduce a variety of functional groups. These modifications could be designed to alter the compound's solubility, reactivity, or its interaction with other molecules. However, specific research detailing these synthetic pathways and the characterization of the resulting derivatives is not widely available in the current scientific literature.
Applications in Material Science
The inherent properties of phosphonium salts, such as their thermal stability and ionic nature, make them attractive candidates for applications in material science.
While the broader class of triphenylphosphonium compounds has been incorporated into polymers and nanomaterials, specific studies detailing the use of this compound are limited. In principle, this compound could be used as a monomer in polymerization reactions, provided a polymerizable group is introduced through functionalization. For instance, a vinyl group could be attached to the pyridine ring, allowing for its incorporation into polymer chains.
In nanotechnology, the cationic nature of the phosphonium group could be utilized for the surface modification of nanoparticles, potentially improving their dispersibility in certain solvents or their interaction with biological membranes. Such modified nanoparticles could have applications in areas like catalysis or drug delivery. However, concrete research findings and data on these specific applications are not readily found.
Mechanistic Studies of Interactions with Biological Systems (excluding clinical data)
The lipophilic cationic nature of triphenylphosphonium compounds is well-known to facilitate their accumulation within mitochondria, driven by the negative mitochondrial membrane potential. This property is the basis for their extensive investigation as mitochondrial-targeting vectors for the delivery of therapeutic agents and molecular probes.
The general strategy for designing mitochondrially-targeted molecules involves conjugating a bioactive molecule to the triphenylphosphonium cation. In the case of this compound, the pyridine ring offers a convenient handle for attaching such molecules. For example, a carboxylic acid-containing drug could be esterified with a hydroxyl group introduced onto the pyridine ring. While this is a plausible synthetic strategy, specific examples of molecules conjugated to this compound for targeted delivery studies are not well-documented.
Given the mitochondrial-targeting potential of triphenylphosphonium compounds, their conjugates are often investigated for their ability to modulate biochemical pathways within this organelle, such as cellular respiration or apoptosis. By delivering a specific inhibitor or activator to the mitochondria, it is possible to study its effects on these pathways with high spatial precision. While this is a powerful experimental approach, studies detailing the use of this compound derivatives to modulate specific biochemical pathways are currently lacking.
Corrosion Inhibition Studies
Inhibitive Mechanisms and Adsorption Characteristics on Metal Surfaces
The primary mechanism by which phosphonium salts, and by extension likely this compound, inhibit corrosion is through the adsorption of the phosphonium cation onto the metal surface. This forms a protective barrier that isolates the metal from the corrosive medium. The adsorption process is influenced by several factors, including the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive environment.
The adsorption can occur through two main modes: physisorption and chemisorption. Physisorption involves electrostatic interactions between the positively charged phosphorus atom and the negatively charged metal surface (in acidic solutions, the metal surface is often protonated). Chemisorption, a stronger form of adsorption, involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. For many phosphonium-based inhibitors, the adsorption process is a combination of both, often referred to as comprehensive adsorption.
Application of Adsorption Isotherms (e.g., Langmuir, Flory-Huggins)
To understand the adsorption behavior of an inhibitor on a metal surface, various adsorption isotherms can be applied. These models provide insights into the interaction between the inhibitor molecules and the surface. The Langmuir adsorption isotherm is frequently used to describe the adsorption of phosphonium salt inhibitors. researchgate.netresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface, with a fixed number of adsorption sites, and that there are no interactions between the adsorbed molecules.
The Langmuir isotherm is represented by the equation:
C/θ = 1/K_ads + C
where C is the concentration of the inhibitor, θ is the surface coverage, and K_ads is the equilibrium constant of the adsorption process. The degree of surface coverage (θ) is typically calculated from experimental data, such as electrochemical measurements.
The free energy of adsorption (ΔG°_ads) can be calculated from the K_ads value using the following equation:
ΔG°_ads = -RT ln(55.5 K_ads)
where R is the universal gas constant, T is the absolute temperature, and 55.5 is the concentration of water in the solution in mol/L. The sign and magnitude of ΔG°_ads provide information about the spontaneity and the nature of the adsorption. Generally, values of ΔG°_ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. For many phosphonium salt inhibitors, the calculated ΔG°_ads values indicate a spontaneous adsorption process that involves a combination of physisorption and chemisorption. mdpi.com
Other isotherms, such as the Flory-Huggins isotherm, can also be employed to account for the possibility of multilayer adsorption and interactions between the adsorbed molecules.
Electrochemical and Surface Analysis Techniques in Corrosion Research
Several electrochemical and surface analysis techniques are employed to evaluate the performance of corrosion inhibitors and to elucidate their mechanisms of action.
Electrochemical Techniques:
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The polarization curves provide information about the corrosion potential (E_corr), corrosion current density (i_corr), and the anodic and cathodic Tafel slopes. A significant decrease in i_corr and a shift in E_corr in the presence of the inhibitor indicate its effectiveness. The nature of the shift in E_corr can suggest whether the inhibitor is predominantly anodic, cathodic, or mixed-type. For instance, studies on (2-Hydroxyethyl) triphenyl phosphonium bromide revealed it to be an anodic type inhibitor. researchgate.net
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the kinetics of the electrochemical processes occurring at the metal/solution interface and the properties of the protective film. The data is often presented as Nyquist and Bode plots. An increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) in the presence of the inhibitor are indicative of effective corrosion inhibition. The formation of a protective layer on the metal surface is often modeled using an equivalent electrical circuit.
Surface Analysis Techniques:
Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology of the metal surface before and after exposure to the corrosive environment, with and without the inhibitor. In the presence of an effective inhibitor, the surface should show significantly less damage from corrosion compared to the uninhibited surface.
Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental analysis of the surface, confirming the presence of elements from the inhibitor molecule (such as phosphorus and nitrogen) on the metal surface, which serves as direct evidence of adsorption.
Atomic Force Microscopy (AFM): AFM provides a three-dimensional topographic image of the surface at a high resolution, allowing for the quantitative assessment of surface roughness. A smoother surface in the presence of the inhibitor indicates better protection against corrosion.
The following table summarizes the key techniques and the information they provide in the context of corrosion inhibition studies of phosphonium salts.
| Technique | Information Provided |
| Potentiodynamic Polarization (PDP) | Corrosion potential (E_corr), corrosion current density (i_corr), inhibitor type (anodic, cathodic, or mixed) |
| Electrochemical Impedance Spectroscopy (EIS) | Charge transfer resistance (R_ct), double-layer capacitance (C_dl), properties of the protective film |
| Scanning Electron Microscopy (SEM) | Surface morphology, visualization of corrosion damage |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition of the surface, evidence of inhibitor adsorption |
| Atomic Force Microscopy (AFM) | Surface topography, quantitative analysis of surface roughness |
(Pyridin-2-ylmethyl)porphyrins: Synthesis and Fusion Attempts
A novel and direct method for the synthesis of meso-(pyridin-2-ylmethyl)porphyrins has been developed. mdpi.com This synthetic route is based on the nucleophilic attack of the (pyridin-2-ylmethyl)lithium reagent on a porphyrin that has a free meso position. Following the successful attachment of the pyridin-2-ylmethyl group, the resulting free base porphyrin can be metalated with various transition metals, such as zinc(II) and nickel(II). mdpi.com These products have been thoroughly characterized using a range of spectroscopic and electrochemical techniques, including NMR spectroscopy, UV-visible absorption spectroscopy, and mass spectrometry. mdpi.com
An initial attempt to synthesize 5,10,15,20-tetrakis(pyridin-2-ylmethyl)porphyrin through the condensation of pyrrole (B145914) with the corresponding aldehyde proved to be challenging. mdpi.com This difficulty was attributed to the potential equilibrium of the target aldehyde with its enol form, which hindered its isolation and formation. mdpi.com This led to the development of the alternative, more successful route involving the nucleophilic attack of (pyridin-2-ylmethyl)lithium on a porphyrin with a single free meso position. mdpi.com
Furthermore, research has been conducted into the possibility of inducing a C–N fusion reaction in these (pyridin-2-ylmethyl)porphyrin systems. mdpi.com The goal of these fusion attempts is to create a new bond between the nitrogen atom of the pyridinyl substituent and a β-pyrrolic position on the porphyrin ring through oxidation. mdpi.com The attempts to generate this fused compound were carried out on both the zinc(II) and nickel(II) complexes of the synthesized porphyrin. mdpi.com The reaction was monitored using thin-layer chromatography (TLC), and while the attempts are described in the literature, the successful isolation and characterization of the C-N fused product from these specific attempts are not detailed. mdpi.com
Future Research Directions and Outlook
Expanding Synthetic Utility and Scope
One promising direction is the development of new methods for C–P bond functionalization. nih.gov Research has shown that the phosphonium (B103445) group can be selectively functionalized to form new C–O, C–N, C–S, and C–C bonds, moving beyond its traditional role as a leaving group in ylide chemistry. nih.gov For Triphenyl(pyridin-2-ylmethyl)phosphonium, this could involve activating the methylene (B1212753) bridge for reactions, allowing the introduction of various functional groups. The pyridyl moiety also offers a site for coordination or further functionalization, enabling the creation of complex, multifunctional molecules from a single precursor.
Furthermore, the development of one-pot, multi-component reactions involving phosphonium salt intermediates is a key area of future research. nih.gov Such strategies enhance synthetic efficiency by minimizing purification steps and reducing waste. acs.org Isolable phosphonium salts can serve as stable intermediates that can be used in subsequent displacement reactions with a wide range of nucleophiles, offering a modular approach to synthesizing diverse libraries of compounds. nih.gov The exploration of this compound in these complex transformations could lead to streamlined syntheses of pharmaceuticals, agrochemicals, and other fine chemicals. aaronchem.com
Development of Novel Catalytic Systems
Quaternary phosphonium salts are recognized for their high efficiency, thermal stability, and low toxicity as phase-transfer catalysts (PTCs). alfachemic.com They facilitate reactions between reactants in immiscible phases, which is crucial for many industrial processes in the production of polymers, dyes, and pharmaceuticals. nbinno.com Future research on this compound is aimed at designing more sophisticated and highly specialized catalytic systems.
A significant area of development is in asymmetric phase-transfer catalysis. While chiral ammonium (B1175870) salts have been extensively studied, the development of chiral quaternary phosphonium salts as effective catalysts for enantioselective transformations is a more recent and rapidly growing field. rsc.orgresearchgate.net By modifying the structure of this compound, for instance by introducing chiral groups on the phenyl rings or the pyridyl moiety, novel catalysts could be developed for asymmetric alkylation, Michael addition, and other stereoselective reactions.
Another frontier is the use of phosphonium salts to stabilize metal nanoparticles, creating robust and highly active catalysts for cross-coupling reactions like the Suzuki reaction. mdpi.com The phosphonium salt acts as a capping agent, preventing the agglomeration of nanoparticles and maintaining their catalytic activity. mdpi.com The pyridyl group in this compound offers an additional coordination site for metal centers, potentially leading to novel catalyst designs with enhanced stability and selectivity. Research in this area could involve preparing palladium, gold, or other metal nanoparticles stabilized by this specific phosphonium salt and evaluating their performance in various catalytic transformations.
| Catalytic System Type | Potential Application | Key Features of this compound |
| Asymmetric Phase-Transfer Catalyst | Enantioselective synthesis of chiral molecules | Modifiable structure for introducing chirality |
| Nanoparticle Stabilizer | Suzuki, Heck, and other cross-coupling reactions | Pyridyl group for enhanced metal coordination and stability |
| Lewis Acid/Base System | CO2 fixation, Henry nitroaldol reaction | Potential for bifunctional activation through the phosphonium cation and pyridyl nitrogen |
Advanced Material Science Applications
The unique physicochemical properties of phosphonium salts, such as high thermal stability, ionic conductivity, and design flexibility, make them prime candidates for advanced materials. nbinno.commdpi.com this compound, with its combination of a bulky organic cation and a functional pyridyl group, holds promise for several material science applications.
One of the most prominent areas is their use as ionic liquids (ILs). mdpi.com Phosphonium-based ILs are noted for their thermal stability, which is often superior to that of ammonium- or imidazolium-based ILs. alfa-chemistry.com By pairing the this compound cation with different anions, a range of ILs with tunable properties (e.g., viscosity, solubility, conductivity) can be designed. mdpi.com These materials could find applications as electrolytes in batteries and capacitors, offering a safer, non-volatile alternative to conventional organic solvents. alfa-chemistry.com
Furthermore, phosphonium salts are being explored as functional additives in polymers and other materials. They can act as flame retardants, antimicrobial agents, and components of specialized membranes for separation technologies. nbinno.comrsc.org The incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability and specific functionalities derived from the pyridyl group. Another emerging application is in the synthesis of phosphorus-doped carbon materials, which can be used as metal-free catalysts. rsc.org The phosphonium salt serves as a phosphorus source, leading to materials with unique electronic properties and high surface reactivity. rsc.org
| Application Area | Function of Phosphonium Salt | Potential Advantage of this compound |
| Energy Storage | Electrolyte in batteries/capacitors | High thermal stability, tunable properties, enhanced safety |
| Polymer Science | Flame retardant, antimicrobial additive | Introduction of specific functionalities via the pyridyl group |
| Catalysis | Precursor for P-doped carbon materials | Creation of metal-free catalysts with tailored reactive sites |
| Separation Science | Component of functionalized membranes | Improved thermal and chemical resistance in membranes |
Deeper Mechanistic Understanding of Reactivity and Interactions
While phosphonium salts have been used for decades, a detailed mechanistic understanding of their reactivity is still an active area of research. For this compound, future studies will likely focus on elucidating the intricate details of its involvement in reactions like the Wittig olefination and its role in catalysis.
The long-debated mechanism of the Wittig reaction has seen a growing consensus that, in the absence of lithium salts, it proceeds via a [2+2] cycloaddition to directly form an oxaphosphetane intermediate. wordpress.comrsc.org However, the precise influence of substituents on the phosphonium ylide, such as the pyridylmethyl group, on the transition state geometry and the resulting alkene stereoselectivity requires further investigation. Computational and experimental studies could provide a clearer picture of how the electronic and steric properties of the pyridyl group affect the cycloaddition step and the subsequent decomposition of the oxaphosphetane.
In catalysis, understanding the non-covalent interactions between the phosphonium salt, reactants, and solvents is crucial for designing more efficient systems. For instance, in phase-transfer catalysis, the mechanism involves the extraction of an anion into the organic phase by the phosphonium cation. The efficiency of this process depends on the cation's structure. Investigating the specific interactions of the this compound cation with various anions and substrates through spectroscopic and computational methods will enable the rational design of catalysts with superior activity and selectivity. Similarly, understanding how the phosphonium salt interacts with and stabilizes metal nanoparticles at a molecular level is key to developing next-generation nanocatalysts. mdpi.com
Q & A
Basic: What are the recommended synthetic routes for Triphenyl(pyridin-2-ylmethyl)phosphonium, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves quaternization of triphenylphosphine with a pyridin-2-ylmethyl halide. For example, reacting triphenylphosphine with 2-(bromomethyl)pyridine in anhydrous dichloromethane under nitrogen, followed by refluxing for 24–48 hours. Purification is critical; recrystallization from acetonitrile or ethanol removes unreacted precursors . To optimize purity, monitor reaction progress via P NMR to confirm complete phosphonium salt formation (δ ~20–25 ppm). Column chromatography on silica gel with a methanol/dichloromethane gradient (1–5% methanol) can further isolate the product .
Basic: How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
Use a multi-technique approach:
- NMR Spectroscopy : H and C NMR identify pyridine and phenyl protons (e.g., pyridin-2-ylmethyl protons at δ 4.8–5.2 ppm). P NMR confirms phosphonium formation (absence of free phosphine at δ ~−5 ppm) .
- X-ray Crystallography : Resolve crystal structures to verify bond angles and distances, particularly the P–C bond (typically ~1.8 Å) and pyridine coordination geometry .
- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak (e.g., [M] at m/z ~348.2) .
Advanced: How does the mitochondrial targeting mechanism of this compound derivatives enhance anticancer drug delivery?
Methodological Answer:
The delocalized positive charge of the phosphonium moiety enables accumulation in mitochondria due to their negative membrane potential (−180 mV in cancer cells). Conjugate the phosphonium group to chemotherapeutics (e.g., doxorubicin) via a hydrolyzable ester or disulfide linker. Validate targeting efficiency using fluorescence microscopy with MitoTracker® probes and measure mitochondrial membrane depolarization via JC-1 staining. Studies show 5–10× higher intracellular concentrations in cancer cells vs. normal cells .
Advanced: How can researchers resolve contradictions in reported biological activity of this compound conjugates?
Methodological Answer:
Discrepancies often arise from variability in linker chemistry or cellular uptake. To address this:
- Systematic Linker Screening : Test alkyl (C2–C6), PEG, or redox-sensitive linkers to optimize stability and release kinetics .
- Quantitative Uptake Assays : Use radiolabeled H-phosphonium or ICP-MS for metal-tagged conjugates to compare accumulation across cell lines .
- Mitochondrial Isolation : Confirm subcellular localization via differential centrifugation and LC-MS quantification .
Advanced: What strategies improve the stability of this compound in aqueous solutions for in vivo studies?
Methodological Answer:
Phosphonium salts are prone to hydrolysis under basic conditions. Stabilization methods include:
- Counterion Selection : Use non-nucleophilic anions (e.g., tetrafluoroborate) instead of bromide .
- Nanocarrier Encapsulation : Load the compound into liposomes (e.g., DOPC/cholesterol) or polymeric nanoparticles (PLGA) to shield from serum proteins .
- pH Adjustment : Maintain formulations at pH 4–6 to minimize degradation, validated by HPLC stability assays over 72 hours .
Advanced: How can computational modeling predict the coordination behavior of this compound in transition-metal complexes?
Methodological Answer:
Perform DFT calculations (e.g., B3LYP/6-31G*) to model ligand-metal interactions. Key parameters:
- Binding Energy : Compare phosphonium vs. phosphine ligands in Ru(II) or Pd(II) complexes .
- Electrostatic Potential Maps : Identify electron-deficient regions favoring metal coordination at the pyridinyl nitrogen .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on complex stability . Validate with experimental UV-Vis and cyclic voltammetry .
Basic: What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Perform reactions in a fume hood due to potential dust/aerosol formation .
- Waste Disposal : Quench excess phosphonium salts with aqueous sodium bicarbonate before disposal .
Advanced: How can researchers design this compound-based probes for real-time mitochondrial ROS imaging?
Methodological Answer:
Conjugate the phosphonium group to ROS-sensitive fluorophores (e.g., dihydroethidium or MitoSOX™ analogs). Key steps:
- Synthesis : Attach via a thioketal or boronate ester linker that cleaves upon ROS exposure .
- Validation : Confocal microscopy in H9c2 cardiomyocytes or HeLa cells pre-treated with rotenone (ROS inducer) .
- Quantification : Flow cytometry to measure fluorescence intensity vs. HO concentration .
Basic: What solvent systems are optimal for recrystallizing this compound salts?
Methodological Answer:
- Polar Aprotic Solvents : Acetonitrile or ethyl acetate yield high-purity crystals (≥98% by HPLC) .
- Mixed Solvents : Gradual addition of hexane to a DCM solution induces crystallization .
- Temperature Control : Slow cooling from 60°C to 4°C minimizes occluded impurities .
Advanced: How do structural modifications (e.g., pyridine substitution) affect the electrochemical properties of this compound?
Methodological Answer:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO) at the pyridine 4-position to lower reduction potential (cyclic voltammetry in MeCN, Ag/AgCl reference) .
- Steric Tuning : Bulkier substituents (e.g., 6-methylpyridine) hinder metal coordination, assessed via P NMR chemical shift changes (~2–3 ppm upfield) .
- Comparative Studies : Benchmark against unmodified phosphonium salts using chronoamperometry to quantify electron-transfer rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
